p-Bromophenylfurfural
Description
p-Bromophenylfurfural (CAS 20005-42-9), systematically named 5-(4-bromophenyl)furan-2-carbaldehyde, is a brominated aromatic aldehyde with the molecular formula C₁₁H₇BrO₂. Its structure consists of a furan ring substituted at the 5-position with a 4-bromophenyl group and at the 2-position with a formyl (-CHO) group. This compound is primarily utilized in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and functional materials due to its reactivity in cross-coupling reactions .
Properties
Molecular Formula |
C11H7BrO2 |
|---|---|
Molecular Weight |
251.08 g/mol |
IUPAC Name |
3-(4-bromophenyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H7BrO2/c12-9-3-1-8(2-4-9)10-5-6-14-11(10)7-13/h1-7H |
InChI Key |
HAFKHPCDWLWIBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(OC=C2)C=O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
Table 1: Comparison of Brominated Aromatic Aldehydes
- Key Insight: The position of bromine and functional groups significantly impacts reactivity. For example, this compound’s formyl group enhances electrophilicity, making it more reactive in nucleophilic additions compared to o-bromophenol (hydroxyl group) or p-bromoaniline (amine group).
Stability and Environmental Impact
- This compound: Bromine’s electronegativity stabilizes the aromatic ring against oxidation.
- Fluorinated Analogs (e.g., p-Bromofluorobenzene) : Fluorine substituents increase thermal and chemical stability but reduce biodegradability compared to brominated analogs.
- Chlorinated Analogs : Less stable than brominated compounds due to weaker C–Cl bonds, but exhibit lower environmental persistence.
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